REACTION_CXSMILES
|
C(N(CC)CC)C.C(O[CH:11]=[C:12]([C:18]#[N:19])[C:13]([O:15][CH2:16][CH3:17])=[O:14])C.C(O)(=O)C(O)=O.[CH2:26]([NH:28][NH2:29])[CH3:27]>C(O)C>[CH2:16]([O:15][C:13]([C:12]1[CH:11]=[N:29][N:28]([CH2:26][CH3:27])[C:18]=1[NH2:19])=[O:14])[CH3:17] |f:2.3|
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Name
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|
Quantity
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19.6 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
10.1 g
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Type
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reactant
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Smiles
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C(C)OC=C(C(=O)OCC)C#N
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Name
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|
Quantity
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9.9 g
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Type
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reactant
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Smiles
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C(C(=O)O)(=O)O.C(C)NN
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 24 h
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Duration
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24 h
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Type
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CONCENTRATION
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Details
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then concentrated in vacuo
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Type
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DISSOLUTION
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Details
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The residue was redissolved in EtOAc
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Type
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WASH
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Details
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washed with 5% KHCO3 solution
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Type
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DRY_WITH_MATERIAL
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Details
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brine, dried
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel (eluant; 25% pet. ether:75% EtOAc)
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Name
|
|
Type
|
product
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Smiles
|
C(C)OC(=O)C=1C=NN(C1N)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.8 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |